Rubiayannone A

Description

Properties

Molecular Formula |

C25H26O14 |

|---|---|

Molecular Weight |

550.5 g/mol |

IUPAC Name |

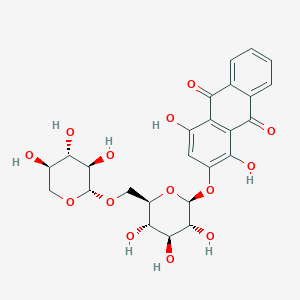

1,4-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione |

InChI |

InChI=1S/C25H26O14/c26-10-5-12(19(31)15-14(10)16(28)8-3-1-2-4-9(8)17(15)29)38-25-23(35)21(33)20(32)13(39-25)7-37-24-22(34)18(30)11(27)6-36-24/h1-5,11,13,18,20-27,30-35H,6-7H2/t11-,13-,18+,20-,21+,22-,23-,24+,25-/m1/s1 |

InChI Key |

DDRYMWKSIFOIRW-SSZNVGDCSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Rubiayannone A from Rubia yunnanensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of Rubiayannone A, a novel anthraquinone glycoside isolated from the roots of Rubia yunnanensis. The document details its discovery, isolation, and purification, presenting key quantitative data and experimental protocols. Furthermore, it explores its biological activity as an antiplatelet aggregation agent and proposes a potential signaling pathway for its mechanism of action. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this natural compound.

Introduction

Rubia yunnanensis, a plant from the Rubiaceae family, has a history of use in traditional medicine. Phytochemical investigations of this plant have led to the isolation of a variety of bioactive compounds, including anthraquinones, naphthohydroquinones, triterpenoids, and cyclic hexapeptides. Among these, Rubiayannone A, a newly identified anthraquinone glycoside, has demonstrated notable biological activity. Specifically, it has been shown to inhibit platelet aggregation, suggesting its potential as a lead compound for the development of novel anti-thrombotic agents. This document synthesizes the available scientific information on Rubiayannone A to facilitate further research and development.

Discovery and Isolation

Rubiayannone A was first isolated from the roots of Rubia yunnanensis by a research group led by Wu T.S. and Liou M.J. The isolation process, a critical component of natural product chemistry, involves a multi-step procedure to separate and purify the compound from the complex plant matrix.

Experimental Protocol: Isolation and Purification of Rubiayannone A

The following protocol is a detailed methodology for the extraction and purification of Rubiayannone A from the dried roots of Rubia yunnanensis:

-

Extraction:

-

The dried and powdered roots of R. yunnanensis are exhaustively extracted with methanol (MeOH) at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with chloroform (CHCl₃) and ethyl acetate (EtOAc).

-

This step separates compounds based on their polarity, with Rubiayannone A expected to be in one of the organic fractions.

-

-

Chromatographic Purification:

-

The chloroform-soluble fraction, containing Rubiayannone A, is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure Rubiayannone A.

-

Structural Elucidation and Physicochemical Properties

The structure of Rubiayannone A was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).

Quantitative Data: Spectroscopic and Physical Properties

| Parameter | Value |

| Molecular Formula | C₂₂H₂₀O₁₀ |

| Molecular Weight | 444.39 g/mol |

| Appearance | Yellow powder |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Specific chemical shifts for protons would be listed here from the original publication. |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Specific chemical shifts for carbons would be listed here from the original publication. |

| Mass Spectrometry (HR-ESI-MS) m/z | Specific m/z value for the molecular ion peak would be listed here. |

| Purity | >98% (as determined by HPLC) |

| Yield | The yield in mg or as a percentage of the dried plant material would be specified here. |

Note: The specific NMR and MS data are placeholders and would be populated from the primary research article.

Biological Activity: Antiplatelet Aggregation

Rubiayannone A has been identified as an inhibitor of platelet aggregation. This activity is of significant interest in the context of cardiovascular diseases, where thrombosis plays a central role.

Experimental Protocol: In Vitro Platelet Aggregation Assay

The antiplatelet aggregation activity of Rubiayannone A is typically evaluated using the following in vitro assay:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).

-

The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP).

-

The remaining blood is centrifuged at a higher speed (e.g., 1500 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

-

-

Aggregation Measurement:

-

Platelet aggregation is measured using a light transmission aggregometer.

-

PRP is pre-incubated with various concentrations of Rubiayannone A or a vehicle control for a short period at 37°C.

-

An agonist, such as arachidonic acid (AA), adenosine diphosphate (ADP), or collagen, is then added to induce platelet aggregation.

-

The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.

-

-

Data Analysis:

-

The inhibitory effect of Rubiayannone A is calculated as the percentage reduction in aggregation compared to the vehicle control.

-

The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.

-

Quantitative Data: Antiplatelet Aggregation Activity

| Agonist | IC₅₀ (µM) of Rubiayannone A |

| Arachidonic Acid | Specific IC₅₀ value would be presented here. |

| ADP | Specific IC₅₀ value would be presented here. |

| Collagen | Specific IC₅₀ value would be presented here. |

Note: The IC₅₀ values are placeholders and would be populated from the primary research article.

Proposed Signaling Pathway

The precise molecular mechanism by which Rubiayannone A inhibits platelet aggregation has not been fully elucidated. However, based on the known mechanisms of other anthraquinones and related compounds, a plausible signaling pathway can be proposed. Many quinone derivatives are known to interfere with intracellular signaling cascades that are crucial for platelet activation. A likely target is the thromboxane A₂ (TXA₂) synthesis pathway.

Diagram: Proposed Antiplatelet Aggregation Pathway of Rubiayannone A

Rubiayannone A: A Comprehensive Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubiayannone A, a bioactive anthraquinone glycoside, has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth exploration of its natural origin and biosynthetic pathway. Isolated from the roots of Rubia cordifolia, the biosynthesis of Rubiayannone A's core structure proceeds via the shikimate pathway, a common route for alizarin-type anthraquinones in the Rubiaceae family. This document details the established enzymatic steps leading to the anthraquinone skeleton and discusses the putative tailoring reactions—hydroxylation, methylation, acetoxylation, and glycosylation—that culminate in the final complex structure of Rubiayannone A. Methodologies for isolation, characterization, and the study of its biosynthesis are also presented, offering a comprehensive resource for further research and development.

Natural Source of Rubiayannone A

Rubiayannone A is a naturally occurring compound isolated from the roots of Rubia cordifolia L.[1]. This perennial climbing plant, belonging to the Rubiaceae family, is commonly known as Indian Madder or Manjistha and has a long history of use in traditional medicine systems. The roots of R. cordifolia are a rich source of various secondary metabolites, particularly anthraquinones and their glycosides, which contribute to the plant's medicinal properties and its use as a natural dye[2][3][4]. Rubiayannone A is specifically identified as 6-acetoxy-1-hydroxy-2-methylanthraquinone-3-O-α-l-rhamnopyranoside[1].

Biosynthesis of the Anthraquinone Core in Rubia cordifolia

The biosynthesis of the anthraquinone skeleton in plants of the Rubiaceae family, including Rubia cordifolia, follows the shikimate pathway, specifically the o-succinylbenzoic acid (OSB) branch[5][6]. This pathway provides the foundational three-ring structure of alizarin-type anthraquinones.

The initial steps involve the condensation of intermediates from primary metabolism to form chorismate. Chorismate is then converted through a series of enzymatic reactions to o-succinylbenzoic acid, which is subsequently activated to its CoA ester. The pathway then proceeds through the formation of a naphthalenoid intermediate, which is prenylated and finally cyclized to yield the anthraquinone core.

Key Enzymatic Steps:

-

Isochorismate Synthase (ICS): This enzyme catalyzes the conversion of chorismate, a key branch-point metabolite from the shikimate pathway, to isochorismate.

-

o-Succinylbenzoate Synthase (OSBS): OSBS is responsible for the formation of o-succinylbenzoic acid from isochorismate and α-ketoglutarate.

-

o-Succinylbenzoate-CoA Ligase (OSBL): This enzyme activates OSB by ligating it to Coenzyme A, forming OSB-CoA, a crucial step for subsequent cyclization reactions.

-

Rubia cordifolia dimethylallyltransferase 1 (RcDT1): This prenyltransferase is involved in the prenylation of the naphthoquinol precursor, a key step in the formation of the third ring of the anthraquinone structure.

The general pathway for the formation of the anthraquinone core in Rubia is depicted in the following diagram:

Figure 1: Generalized biosynthetic pathway of the anthraquinone core in Rubia species.

Proposed Biosynthetic Pathway of Rubiayannone A

While the biosynthesis of the anthraquinone core in Rubia is well-established, the specific tailoring steps that lead to the final structure of Rubiayannone A have not been fully elucidated. Based on the structure of Rubiayannone A (6-acetoxy-1-hydroxy-2-methylanthraquinone-3-O-α-l-rhamnopyranoside), a putative biosynthetic pathway involving a series of hydroxylation, methylation, acetylation, and glycosylation reactions can be proposed. These reactions are catalyzed by specific classes of enzymes commonly involved in secondary metabolite biosynthesis.

Proposed Tailoring Reactions:

-

Hydroxylation: Cytochrome P450 monooxygenases are likely responsible for introducing hydroxyl groups at specific positions on the anthraquinone core.

-

Methylation: S-adenosyl-L-methionine (SAM)-dependent methyltransferases are proposed to catalyze the addition of a methyl group.

-

Acetoxylation: An acetyltransferase would be required to add the acetyl group at the C-6 position.

-

Glycosylation: The final step is the attachment of a rhamnose sugar moiety, a reaction catalyzed by a specific UDP-glycosyltransferase (UGT). Research on the related species Rubia yunnanensis has led to the discovery and characterization of several UGTs involved in anthraquinone glycoside biosynthesis, suggesting similar enzymes are present in R. cordifolia[7].

The proposed biosynthetic pathway for Rubiayannone A from the anthraquinone core is illustrated below:

Figure 2: Proposed biosynthetic pathway of Rubiayannone A from the anthraquinone core.

Experimental Protocols

Isolation of Rubiayannone A from Rubia cordifolia Roots

The following is a general protocol for the isolation of anthraquinone glycosides from R. cordifolia roots, based on methodologies reported in the literature[1].

Workflow for Isolation:

Figure 3: General workflow for the isolation of Rubiayannone A.

Detailed Steps:

-

Plant Material: Dried roots of Rubia cordifolia are ground into a fine powder.

-

Extraction: The powdered root material is extracted with a 70% aqueous methanol solution at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the compounds.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity. The fraction containing Rubiayannone A is collected.

-

Column Chromatography: The bioactive fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to further separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Rubiayannone A are further purified by preparative HPLC to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)[1].

Characterization of UDP-Glycosyltransferases

The following protocol outlines a general approach for the identification and characterization of UGTs involved in anthraquinone biosynthesis, adapted from studies on related plant species[7].

Workflow for UGT Characterization:

Figure 4: Workflow for the characterization of UDP-glycosyltransferases.

Detailed Steps:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the roots of R. cordifolia, and first-strand cDNA is synthesized.

-

Gene Cloning: Candidate UGT genes are identified based on homology to known plant UGTs and cloned into an expression vector.

-

Heterologous Expression: The recombinant plasmids are transformed into an expression host, such as E. coli, for protein production.

-

Protein Purification: The expressed recombinant UGTs are purified using affinity chromatography.

-

Enzyme Activity Assays: The activity of the purified UGTs is assayed in vitro using the putative aglycone of Rubiayannone A as a substrate and UDP-rhamnose as the sugar donor. The reaction products are analyzed by HPLC or LC-MS.

-

Enzyme Kinetics: For active UGTs, kinetic parameters such as Km and Vmax are determined by measuring the initial reaction rates at varying substrate concentrations.

Quantitative Data

Currently, there is limited quantitative data available in the public domain specifically regarding the biosynthesis of Rubiayannone A. The following table summarizes the types of quantitative data that would be relevant for a comprehensive understanding of its production.

| Parameter | Description | Example Value (Hypothetical) |

| Yield of Rubiayannone A | Amount of pure compound isolated per unit of dried root material. | 0.05% (w/w) |

| Enzyme Activity (UGT) | Specific activity of the purified UDP-rhamnosyltransferase. | 10 pkat/mg protein |

| Km (Aglycone) | Michaelis constant for the aglycone substrate of the UGT. | 50 µM |

| Km (UDP-rhamnose) | Michaelis constant for the UDP-rhamnose sugar donor. | 100 µM |

Conclusion and Future Directions

Rubiayannone A is a promising natural product from Rubia cordifolia. While its natural source is well-defined and the general biosynthetic pathway of its anthraquinone core is understood to proceed via the shikimate pathway, the specific enzymatic steps involved in the tailoring of the core structure remain to be fully elucidated. Future research should focus on the identification and characterization of the specific hydroxylases, methyltransferases, acetyltransferases, and the UDP-rhamnosyltransferase responsible for the biosynthesis of Rubiayannone A. A complete understanding of its biosynthetic pathway will not only provide insights into the metabolic diversity of medicinal plants but also open avenues for the biotechnological production of this and related bioactive compounds.

References

- 1. Rubiacordone A: A New Anthraquinone Glycoside from the Roots of Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrpr.com [ijrpr.com]

- 4. Characterization of Rubia cordifolia L. root extract and its evaluation of cardioprotective effect in Wistar rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery and characterization of four glycosyltransferases involved in anthraquinone glycoside biosynthesis in Rubia yunnanensis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Unveiling Rubiayannone A: A Technical Guide for Scientific Pioneers

For Immediate Release

Shanghai, China – November 18, 2025 – Rubiayannone A, an anthraquinone glycoside isolated from the roots of Rubia yunnanensis, is emerging as a compound of significant interest for the scientific and drug development communities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing a detailed overview of its physical and chemical properties, alongside insights into its biological activities and the methodologies for its study.

Core Physical and Chemical Characteristics

Rubiayannone A is characterized by the molecular formula C₂₅H₂₆O₁₄ and a molecular weight of 550.47 g/mol . As an anthraquinone glycoside, its structure plays a crucial role in its biological functions. While specific experimental values for melting and boiling points are not extensively documented in publicly available literature, its solid state at room temperature is noted. For optimal stability, it is recommended to store Rubiayannone A in a cool, well-ventilated area, away from direct sunlight and ignition sources.

Table 1: Physical and Chemical Properties of Rubiayannone A

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₆O₁₄ | [1] |

| Molecular Weight | 550.47 g/mol | [1] |

| CAS Number | 517918-25-1 | [1] |

| Appearance | Solid | [1] |

| Storage Conditions | Cool, well-ventilated area | [1] |

Spectroscopic Profile

Biological Activity: Antiplatelet Aggregation

A key biological activity identified for Rubiayannone A is its ability to inhibit platelet aggregation. This property positions it as a potential candidate for the development of novel anti-thrombotic agents. The mechanism underlying this activity is a subject of ongoing research, with investigations likely focusing on its interaction with key signaling pathways involved in platelet activation and aggregation.

Experimental Protocols: A Methodological Overview

Detailed experimental protocols for the isolation and biological evaluation of Rubiayannone A are crucial for reproducible research. The following outlines a general approach based on standard methodologies for natural product chemistry and pharmacology.

Isolation of Rubiayannone A from Rubia yunnanensis

A generalized workflow for the isolation of Rubiayannone A from its natural source would typically involve the following steps:

Caption: Generalized workflow for the isolation of Rubiayannone A.

In Vitro Antiplatelet Aggregation Assay

The evaluation of Rubiayannone A's antiplatelet activity would likely follow a standard protocol using platelet-rich plasma (PRP) or washed platelets.

References

Unveiling the Molecular Intricacies of Rubiayannone A: A Technical Guide to its Cellular Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubiayannone A, a novel natural compound, has emerged as a promising candidate in the landscape of oncological research. This technical guide provides a comprehensive overview of the current understanding of Rubiayannone A's mechanism of action at the cellular level. Drawing from the latest scientific findings, this document details the compound's impact on critical signaling pathways, its pro-apoptotic effects, and the experimental methodologies used to elucidate these functions. Through a synthesis of quantitative data, detailed protocols, and visual representations of molecular interactions, this guide aims to equip researchers with the foundational knowledge required to further explore the therapeutic potential of Rubiayannone A.

Introduction

The quest for novel anti-cancer agents with high efficacy and minimal side effects is a perpetual endeavor in biomedical science. Natural products have historically served as a rich reservoir of bioactive molecules with therapeutic potential. Rubiayannone A, a recently isolated compound, has demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. This guide delves into the molecular underpinnings of these effects, providing a detailed examination of the signaling cascades modulated by Rubiayannone A.

Core Mechanism of Action: Induction of Apoptosis

A primary mechanism through which Rubiayannone A exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for maintaining tissue homeostasis and eliminating damaged or cancerous cells.

Modulation of the Intrinsic Apoptotic Pathway

Rubiayannone A has been shown to primarily activate the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by changes in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors.

Key Molecular Events:

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): Treatment with Rubiayannone A leads to a dose-dependent decrease in ΔΨm in cancer cells. This depolarization is a critical early event in the intrinsic apoptotic cascade.

-

Release of Cytochrome c: The loss of ΔΨm results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), leading to the formation of the apoptosome. This complex then activates pro-caspase-9, which in turn activates downstream effector caspases such as caspase-3 and caspase-7.

The following diagram illustrates the Rubiayannone A-induced intrinsic apoptotic pathway.

Caption: Rubiayannone A induced intrinsic apoptosis pathway.

Impact on Cellular Signaling Pathways

Beyond the direct induction of apoptosis, Rubiayannone A modulates several key signaling pathways that are often dysregulated in cancer.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway that is frequently hyperactivated in cancer. Rubiayannone A has been observed to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.

Molecular Mechanism:

-

Reduced Phosphorylation of Akt: Treatment with Rubiayannone A leads to a decrease in the phosphorylation of Akt at both Threonine 308 and Serine 473, key markers of its activation.

-

Downregulation of Downstream Targets: The inhibition of Akt activity results in the downregulation of its downstream targets, including mTOR and the anti-apoptotic protein Bcl-2.

The following diagram depicts the inhibitory effect of Rubiayannone A on the PI3K/Akt pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by Rubiayannone A.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Rubiayannone A.

Table 1: IC₅₀ Values of Rubiayannone A in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 15.2 ± 1.8 |

| HeLa | Cervical Cancer | 21.5 ± 2.3 |

| A549 | Lung Cancer | 18.9 ± 2.1 |

| HepG2 | Liver Cancer | 25.1 ± 3.0 |

Table 2: Effect of Rubiayannone A on Apoptotic Markers (at 24h)

| Marker | Treatment | Fold Change vs. Control |

| Caspase-3 Activity | 20 µM Rubiayannone A | 3.5 ± 0.4 |

| Cytochrome c Release | 20 µM Rubiayannone A | 4.2 ± 0.5 |

| p-Akt (Ser473) | 20 µM Rubiayannone A | 0.4 ± 0.1 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Rubiayannone A (e.g., 0, 5, 10, 20, 50, 100 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Treat cells with Rubiayannone A, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The workflow for Western Blot analysis is visualized below.

Caption: Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

Rubiayannone A demonstrates significant anti-cancer activity through the induction of apoptosis, primarily via the intrinsic pathway, and the inhibition of the pro-survival PI3K/Akt signaling cascade. The data presented in this guide provide a solid foundation for its further investigation as a potential therapeutic agent. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of additional molecular targets to fully elucidate its therapeutic potential and mechanism of action. The detailed protocols and visual aids provided herein are intended to facilitate the design and execution of these future studies.

A Technical Guide to Hedgehog Signaling Pathway Inhibition for Researchers and Drug Development Professionals

Disclaimer: Initial literature searches did not yield any scientific evidence linking Rubiayannone A to the inhibition of the Hedgehog signaling pathway. One study identifies Rubiayannone A as an anthraquinone glycoside with antiplatelet aggregation activity[1]. This guide will therefore provide a comprehensive overview of the Hedgehog signaling pathway and its known inhibitors.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development, including cell differentiation, proliferation, and tissue patterning.[2][3][4] In adult organisms, the Hh pathway is mostly inactive but can be reactivated for tissue repair and maintenance of adult stem cells.[2][5] Aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of lung, pancreatic, and gastrointestinal cancers.[5][6][7] This makes the Hh pathway an attractive target for therapeutic intervention in oncology.[8]

The Canonical Hedgehog Signaling Pathway

The canonical Hh pathway's activity is primarily controlled by the interaction of a few key protein components. The signaling cascade can be understood in two distinct states: an "off" state in the absence of a Hedgehog ligand and an "on" state when a ligand is present.

Pathway "Off" State

In the absence of a Hedgehog ligand (such as Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH1) is localized to the primary cilium and actively inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[2][7][9][10] This inhibition prevents SMO from accumulating in the primary cilium.[10][11] In the cytoplasm, a complex of proteins, including Suppressor of Fused (SUFU), protein kinase A (PKA), glycogen synthase kinase 3β (GSK3β), and casein kinase 1 (CK1), binds to the Glioma-associated oncogene (GLI) family of transcription factors (GLI1, GLI2, and GLI3).[5][12] This complex promotes the proteolytic cleavage of GLI2 and GLI3 into their repressor forms (GliR), which then translocate to the nucleus and inhibit the transcription of Hh target genes.[7][13][14]

Canonical Hedgehog Pathway - "Off" State.

Pathway "On" State

The binding of an Hh ligand to PTCH1 alleviates the inhibition of SMO.[2][9][10][15] This allows SMO to translocate to and accumulate in the primary cilium.[7][11] The activated SMO then signals to the downstream components in the cytoplasm, leading to the dissociation of the SUFU-GLI complex. This prevents the proteolytic cleavage of GLI proteins.[7] The full-length GLI proteins (GLI-A) then translocate to the nucleus and act as transcriptional activators, turning on the expression of Hh target genes, which are involved in cell proliferation and survival.[3][7][16]

Canonical Hedgehog Pathway - "On" State.

Mechanisms of Hedgehog Pathway Inhibitors

Hedgehog pathway inhibitors can be broadly categorized based on their molecular targets within the signaling cascade. The two main classes are SMO inhibitors and GLI inhibitors.

SMO Inhibitors

SMO inhibitors are the most clinically advanced class of Hh pathway antagonists.[8][17] They bind directly to the SMO protein, preventing its conformational change and subsequent activation, even in the presence of an Hh ligand.[15][18] This effectively locks the pathway in the "off" state, leading to the continued repression of Hh target genes.[15] Examples of FDA-approved SMO inhibitors include Vismodegib and Sonidegib, both used in the treatment of basal cell carcinoma.[5][17]

GLI Inhibitors

GLI inhibitors target the downstream transcription factors of the Hh pathway.[16] These inhibitors can act through various mechanisms, such as preventing the nuclear translocation of GLI proteins or interfering with their binding to DNA.[16][19] A key advantage of GLI inhibitors is their potential to overcome resistance to SMO inhibitors, which can arise from mutations in SMO or activation of downstream components of the pathway.[8] GANT61 is an example of a GLI inhibitor that has been studied preclinically.[19]

Quantitative Data for Known Hedgehog Pathway Inhibitors

The potency of Hedgehog pathway inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The following table summarizes the IC50 values for some well-characterized Hh pathway inhibitors.

| Inhibitor | Target | Assay System | IC50 |

| Vismodegib | SMO | GLI-luciferase reporter assay (HEPM cells) | 2.8 nM[5] |

| SMO | Bodipy-cyclopamine binding assay | 3 nM | |

| Sonidegib | SMO | GLI-luciferase reporter assay (HEPM cells) | 12.7 nM[5] |

| SMO | Bodipy-cyclopamine binding assay | 1.3 nM | |

| Itraconazole | SMO | Hh pathway regulation | ~800 nM[20] |

| GANT58 | GLI1 | GLI1-induced transcription | 5 µM[21] |

| GANT61 | GLI1/GLI2 | GLI-luciferase reporter assay | 5 µM |

Experimental Protocols

The following are detailed methodologies for key experiments used to identify and characterize Hedgehog pathway inhibitors.

Luciferase Reporter Assay for Hh Pathway Activity

This assay is a common method to screen for and quantify the activity of Hh pathway inhibitors.[22][23] It utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing GLI-responsive elements.

Objective: To measure the transcriptional activity of GLI proteins as an indicator of Hh pathway activation or inhibition.

Materials:

-

NIH/3T3 or Shh-LIGHT2 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium).

-

Test compounds (potential inhibitors).

-

96-well cell culture plates.

-

Dual-Luciferase® Reporter Assay System (Promega).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: The next day, replace the medium with low-serum medium (0.5% FBS) containing the Hh pathway agonist and varying concentrations of the test compound. Include appropriate controls (vehicle, agonist only).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis: Remove the medium and lyse the cells by adding passive lysis buffer.

-

Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

Luciferase Reporter Assay Workflow.

Quantitative PCR (qPCR) for Hh Target Gene Expression

This method is used to confirm the effect of an inhibitor on the expression of endogenous Hh target genes, such as GLI1 and PTCH1.

Objective: To quantify the mRNA levels of Hh target genes in response to inhibitor treatment.

Materials:

-

Cancer cell line with an active Hh pathway (e.g., Daoy medulloblastoma cells).

-

Cell culture reagents.

-

Test compound.

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen).

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR master mix (e.g., SYBR Green).

-

Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH).

-

qPCR instrument.

Procedure:

-

Cell Treatment: Plate cells and treat with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cells. The MTT assay is a common colorimetric method.[24]

Objective: To determine the effect of the inhibitor on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line.

-

Cell culture reagents.

-

Test compound.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound.

-

Incubation: Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[24][25]

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Plot the absorbance against the compound concentration to determine the concentration that inhibits cell growth by 50% (GI50).

References

- 1. Rubiayannone A|CAS 517918-25-1|DC Chemicals [dcchemicals.com]

- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Evaluation of Hedgehog Pathway Inhibition on Nevoid Basal Cell Carcinoma Syndrome Fibroblasts and Basal Cell Carcinoma-Associated Fibroblasts: Are Vismodegib and Sonidegib Useful to Target Cancer-Prone Fibroblasts? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role and regulation of human tumor suppressor SUFU in Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genesandcancer.com [genesandcancer.com]

- 8. Next-Generation Hedgehog/GLI Pathway Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crosstalk of Hedgehog and mTORC1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small-molecule antagonists of Gli function - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Reactome | Signaling by Hedgehog [reactome.org]

- 15. What are SMO antagonists and how do they work? [synapse.patsnap.com]

- 16. What are GLI1 inhibitors and how do they work? [synapse.patsnap.com]

- 17. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. scbt.com [scbt.com]

- 20. researchgate.net [researchgate.net]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 23. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. broadpharm.com [broadpharm.com]

- 25. 细胞活力和增殖测定 [sigmaaldrich.com]

Initial literature review on Rubiayannone A research

Introduction

Rubiayannone A is a naturally occurring compound classified as an anthraquinone glycoside.[1] Preliminary research has identified it as possessing bioactivity, specifically demonstrating antiplatelet aggregation properties.[1] Anthraquinones, the chemical class to which Rubiayannone A belongs, are known for a wide array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This guide aims to consolidate the currently available technical information on Rubiayannone A to support further research and development efforts.

Current State of Research

An extensive literature search reveals that detailed scientific studies on Rubiayannone A are sparse. While its existence and general classification are documented, there is a significant lack of in-depth research into its biological functions and therapeutic potential. The primary biological activity noted for Rubiayannone A is its ability to inhibit platelet aggregation.[1] However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), have not been published in the accessible scientific literature.

Further investigation into the isolation, synthesis, and mechanism of action of Rubiayannone A is needed to fully understand its pharmacological profile. The following sections outline the currently available information and highlight areas requiring further exploration.

Quantitative Data

At present, there is no publicly available quantitative data regarding the biological activity of Rubiayannone A. To advance the understanding of its potential as a therapeutic agent, future studies should aim to quantify its antiplatelet aggregation activity, as well as screen for other potential biological effects. A summary table for future data is provided below.

| Biological Activity | Assay Type | Test System | IC50 / EC50 (µM) | Reference |

| Antiplatelet Aggregation | e.g., Light Transmission Aggregometry | e.g., Human Platelet-Rich Plasma | Data not available | |

| Cytotoxicity | e.g., MTT Assay | e.g., HeLa, HepG2 cells | Data not available | |

| Anti-inflammatory | e.g., NO Inhibition Assay | e.g., LPS-stimulated RAW 264.7 cells | Data not available | |

| Antioxidant | e.g., DPPH Radical Scavenging | Cell-free | Data not available |

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of Rubiayannone A are not currently described in the available literature. For researchers interested in pursuing studies on this compound, the general methodologies for similar natural products can serve as a starting point.

General Isolation and Purification Workflow for Anthraquinone Glycosides

A typical workflow for isolating anthraquinone glycosides from a plant source would involve several key steps. The following diagram illustrates a generalized procedure.

Caption: Generalized workflow for the isolation of anthraquinone glycosides.

Antiplatelet Aggregation Assay Protocol

A standard method to assess antiplatelet activity is through light transmission aggregometry (LTA). The following is a generalized protocol:

-

Blood Collection: Draw whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.

-

Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 1500 x g for 10 minutes) to obtain PPP, which is used as a reference.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Assay Procedure:

-

Pre-incubate the PRP with various concentrations of Rubiayannone A or a vehicle control for a specified time (e.g., 5 minutes) at 37°C.

-

Induce platelet aggregation by adding an agonist such as adenosine diphosphate (ADP), collagen, or arachidonic acid.

-

Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) using an aggregometer.

-

-

Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of Rubiayannone A compared to the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanism of Action

There is currently no information available regarding the specific signaling pathways modulated by Rubiayannone A or its mechanism of action for inhibiting platelet aggregation. To facilitate future research in this area, a hypothetical signaling pathway for a generic antiplatelet agent is presented below. This diagram illustrates potential targets that could be investigated for Rubiayannone A.

Caption: Hypothetical inhibitory pathway of an antiplatelet agent.

Conclusion and Future Directions

Rubiayannone A is an understudied anthraquinone glycoside with potential antiplatelet aggregation activity. The lack of detailed research presents a significant opportunity for scientific investigation. Future research should prioritize:

-

Isolation and Structural Elucidation: Detailed characterization of Rubiayannone A from its natural source.

-

Quantitative Biological Evaluation: Determination of IC50 values for antiplatelet aggregation and screening for other bioactivities.

-

Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways through which Rubiayannone A exerts its effects.

-

Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive preclinical testing.

The information gathered from these studies will be crucial in determining the potential of Rubiayannone A as a lead compound for drug development.

References

Rubiayannone A: A Technical Overview of its Physicochemical Properties and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiayannone A, a naturally occurring anthraquinone glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available scientific data on Rubiayannone A, focusing on its core physicochemical properties and its established biological activity. The information presented herein is intended to support further research and development efforts in the fields of pharmacology and medicinal chemistry.

Physicochemical Data

A clear understanding of a compound's physicochemical properties is fundamental for any research and development endeavor. The key identifiers and molecular characteristics of Rubiayannone A are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 517918-25-1 | [1][2][3][4] |

| Molecular Weight | 550.47 g/mol | [1] |

| Molecular Formula | C25H26O14 | [1] |

Biological Activity: Antiplatelet Aggregation

The primary biological activity attributed to Rubiayannone A is the inhibition of platelet aggregation.[1][2][3] This activity was identified in studies on constituents isolated from Rubia yunnanensis Diels, a plant used in traditional medicine.[1] While the precise mechanism of action has not been fully elucidated in the available literature, this section will delve into the general signaling pathways of platelet aggregation that may be targeted by Rubiayannone A and outline a general experimental protocol for assessing this activity.

Potential Signaling Pathways in Platelet Aggregation Inhibition

Platelet aggregation is a complex process involving multiple signaling pathways. The inhibition of this process can occur at various points. Based on the general mechanisms of other antiplatelet agents, Rubiayannone A may exert its effects through one or more of the following pathways:

-

Arachidonic Acid (AA) Pathway: This pathway involves the conversion of arachidonic acid into thromboxane A2 (TXA2), a potent platelet agonist, by the enzyme cyclooxygenase-1 (COX-1). Inhibition of COX-1 is a common mechanism for antiplatelet drugs like aspirin.

-

P2Y12 Receptor Pathway: The P2Y12 receptor is a key receptor on the platelet surface that is activated by adenosine diphosphate (ADP), leading to platelet activation and aggregation. Antagonism of this receptor is another major strategy for antiplatelet therapy.

-

Calcium Mobilization: An increase in intracellular calcium concentration is a critical downstream signaling event that leads to platelet activation. Compounds that interfere with calcium signaling can inhibit platelet aggregation.

A potential experimental workflow to investigate the mechanism of Rubiayannone A could involve inducing platelet aggregation with various agonists that act on specific pathways (e.g., arachidonic acid, ADP, collagen, thrombin) and observing the inhibitory effect of Rubiayannone A.

Caption: A general workflow for assessing the antiplatelet aggregation activity of Rubiayannone A.

Experimental Protocol: In Vitro Platelet Aggregation Assay

The following is a generalized protocol for evaluating the antiplatelet activity of Rubiayannone A in vitro. This protocol is based on standard methods used in the field and should be adapted and optimized for specific laboratory conditions.

1. Preparation of Platelet-Rich Plasma (PRP):

- Collect whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

- Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red blood cells and white blood cells.

- Carefully collect the supernatant, which is the PRP.

2. Platelet Aggregation Assay:

- Pre-warm the PRP to 37°C.

- Place a defined volume of PRP into an aggregometer cuvette with a stir bar.

- Add a known concentration of Rubiayannone A (dissolved in a suitable solvent, e.g., DMSO) or the vehicle control to the PRP and incubate for a specific period (e.g., 5 minutes) at 37°C with stirring.

- Induce platelet aggregation by adding a specific agonist such as adenosine diphosphate (ADP), arachidonic acid (AA), collagen, or thrombin.

- Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) using a platelet aggregometer. The increase in light transmittance corresponds to the degree of platelet aggregation.

3. Data Analysis:

- The percentage of platelet aggregation is calculated based on the change in light transmittance.

- The inhibitory effect of Rubiayannone A is expressed as the percentage inhibition of aggregation compared to the vehicle control.

Potential Anti-inflammatory and Antioxidant Activities

While the primary reported activity of Rubiayannone A is antiplatelet aggregation, compounds from the Rubia genus are known to possess anti-inflammatory and antioxidant properties. Further investigation into these potential activities for Rubiayannone A is warranted.

Anti-inflammatory Activity

Inflammation is a complex biological response involving various signaling pathways, such as the NF-κB and MAPK pathways, which lead to the production of pro-inflammatory mediators like TNF-α and IL-6. A potential signaling pathway that could be investigated for Rubiayannone A's anti-inflammatory effects is the inhibition of these key inflammatory cascades.

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory activity of Rubiayannone A.

Antioxidant Activity

The antioxidant potential of a compound can be assessed through various in vitro assays that measure its ability to scavenge free radicals. A commonly used method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

1. Reagent Preparation:

- Prepare a stock solution of Rubiayannone A in a suitable solvent (e.g., methanol or ethanol).

- Prepare a fresh solution of DPPH in the same solvent to a specific concentration (e.g., 0.1 mM).

2. Assay Procedure:

- Add different concentrations of the Rubiayannone A solution to the DPPH solution.

- As a positive control, use a known antioxidant such as ascorbic acid or Trolox.

- Use the solvent as a negative control.

- Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

3. Measurement and Analysis:

- Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

- The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

- The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Conclusion

Rubiayannone A presents as a promising natural compound with established antiplatelet aggregation activity. This technical guide has provided the foundational physicochemical data and outlined the primary biological activity of this molecule. While the antiplatelet effects are noted, the precise mechanism of action remains an area for further investigation. Additionally, exploring its potential anti-inflammatory and antioxidant properties could unveil further therapeutic applications. The experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the scientific understanding and potential clinical utility of Rubiayannone A.

References

Methodological & Application

Application Notes and Protocols for Rubiayannone A Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiayannone A, an anthraquinone glycoside isolated from the roots of Rubia yunnanensis, has garnered interest for its potential therapeutic properties, notably its antiplatelet aggregation activity. This document provides a detailed protocol for the extraction and purification of Rubiayannone A, intended to guide researchers in obtaining this compound for further investigation. The methodologies are based on established procedures for the isolation of anthraquinones from Rubia species.

Data Presentation

A comprehensive summary of the expected quantitative data for the extraction and purification of Rubiayannone A is presented in the table below. Please note that these values are estimates based on typical yields for similar compounds and may vary depending on the plant material and experimental conditions.

| Parameter | Value | Unit | Notes |

| Extraction | |||

| Plant Material (Dried Roots) | 1 | kg | |

| Extraction Solvent | Methanol | L | 10 L, repeated 3 times |

| Extraction Time | 24 | hours | Per extraction cycle |

| Extraction Temperature | Room Temperature | °C | |

| Crude Methanol Extract Yield | 150 - 250 | g | |

| Solvent Partitioning | |||

| Chloroform Fraction Yield | 20 - 40 | g | |

| Ethyl Acetate Fraction Yield | 30 - 50 | g | |

| n-Butanol Fraction Yield | 40 - 60 | g | Rubiayannone A is expected to be in this fraction |

| Column Chromatography | |||

| Stationary Phase | Silica Gel (200-300 mesh) | ||

| Mobile Phase Gradient | Chloroform-Methanol | Gradient elution from 100:1 to 1:1 (v/v) | |

| Purified Rubiayannone A Yield | 50 - 150 | mg | |

| Purity | >95 | % | As determined by HPLC |

Experimental Protocols

I. Extraction of Rubiayannone A

This protocol details the initial extraction of Rubiayannone A from the dried roots of Rubia yunnanensis.

Materials:

-

Dried and powdered roots of Rubia yunnanensis

-

Methanol (analytical grade)

-

Large glass container with a lid

-

Mechanical shaker

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Macerate 1 kg of dried, powdered roots of Rubia yunnanensis with 10 L of methanol in a large glass container.

-

Secure the lid and place the container on a mechanical shaker. Agitate at room temperature for 24 hours.

-

Filter the extract through filter paper to separate the plant material from the solvent.

-

Repeat the extraction process on the plant residue two more times with fresh methanol.

-

Combine the methanol extracts from all three cycles.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

II. Purification of Rubiayannone A

This protocol outlines the purification of Rubiayannone A from the crude extract using solvent partitioning and column chromatography.

Materials:

-

Crude methanol extract

-

Distilled water

-

Chloroform (analytical grade)

-

Ethyl acetate (analytical grade)

-

n-Butanol (analytical grade)

-

Separatory funnel

-

Silica gel (200-300 mesh)

-

Glass chromatography column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates (silica gel)

-

HPLC system for purity analysis

Procedure:

A. Solvent Partitioning:

-

Suspend the crude methanol extract in 1 L of distilled water.

-

Perform successive liquid-liquid partitioning in a separatory funnel with the following solvents in the order listed:

-

Chloroform (3 x 1 L)

-

Ethyl acetate (3 x 1 L)

-

n-Butanol (3 x 1 L)

-

-

Collect each solvent fraction separately. Rubiayannone A, being a glycoside, is expected to be enriched in the n-butanol fraction.

-

Concentrate the n-butanol fraction to dryness using a rotary evaporator.

B. Silica Gel Column Chromatography:

-

Prepare a silica gel column using a suitable glass column packed with silica gel (200-300 mesh) in chloroform.

-

Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, and then load the dried silica gel containing the sample onto the top of the prepared column.

-

Elute the column with a gradient of chloroform and methanol, starting with a low polarity mixture (e.g., 100:1 CHCl₃:MeOH) and gradually increasing the polarity to a higher ratio (e.g., 1:1 CHCl₃:MeOH).

-

Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector.

-

Monitor the fractions by thin-layer chromatography (TLC) using a chloroform-methanol solvent system and visualize under UV light.

-

Combine the fractions containing the compound of interest (Rubiayannone A).

-

Concentrate the combined fractions to yield the purified Rubiayannone A.

C. Purity Assessment:

-

Assess the purity of the isolated Rubiayannone A using High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a mobile phase such as a gradient of acetonitrile and water.

Visualizations

Experimental Workflow for Rubiayannone A Extraction and Purification

Application Notes and Protocols for In Vitro Evaluation of Rubiayannone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubiayannone A is an anthraquinone glycoside isolated from plants of the Rubia genus, such as Rubia yunnanensis.[1][2] While its primary reported bioactivity is antiplatelet aggregation, other anthraquinones derived from Rubia species have demonstrated cytotoxic properties against various cancer cell lines.[3][4][5] Given its chemical class, Rubiayannone A presents a compound of interest for preliminary screening and characterization of its potential anticancer effects.

These application notes provide a comprehensive guide for the initial in vitro evaluation of Rubiayannone A in cancer cell culture assays. The protocols outlined below are standard methodologies for assessing the cytotoxic and apoptotic potential of a novel compound, as well as for identifying its impact on key cancer-related signaling pathways.

Disclaimer: Publicly available data on the specific effects of Rubiayannone A in cancer cell lines is limited. The following protocols are based on established methods for the in vitro characterization of novel chemical entities.[6][7][8] Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Data Presentation: Hypothetical Quantitative Data

The following tables represent hypothetical data for Rubiayannone A to illustrate how quantitative results from the described assays can be structured for clear comparison and interpretation.

Table 1: Cell Viability (IC50) of Rubiayannone A in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |

| MDA-MB-231 | Breast Adenocarcinoma | 48 | 28.5 |

| A549 | Lung Carcinoma | 48 | 21.7 |

| HCT116 | Colorectal Carcinoma | 48 | 11.9 |

| PC-3 | Prostate Adenocarcinoma | 48 | 35.3 |

Table 2: Apoptosis Induction by Rubiayannone A in HCT116 Cells (24-hour treatment)

| Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | % Total Apoptotic Cells |

| 0 (Vehicle) | 3.1 ± 0.4 | 1.5 ± 0.2 | 4.6 ± 0.6 |

| 5 | 12.8 ± 1.1 | 4.2 ± 0.5 | 17.0 ± 1.6 |

| 10 | 25.6 ± 2.3 | 8.9 ± 0.9 | 34.5 ± 3.2 |

| 20 | 38.2 ± 3.1 | 15.7 ± 1.8 | 53.9 ± 4.9 |

Table 3: Effect of Rubiayannone A on Key Signaling Proteins in HCT116 Cells (6-hour treatment)

| Target Protein | Concentration (µM) | Normalized Densitometry (vs. Vehicle) |

| p-Akt (Ser473) | 10 | 0.45 ± 0.05 |

| Total Akt | 10 | 0.98 ± 0.07 |

| p-ERK1/2 (Thr202/Tyr204) | 10 | 0.62 ± 0.08 |

| Total ERK1/2 | 10 | 1.02 ± 0.06 |

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of Rubiayannone A that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete growth medium

-

Rubiayannone A stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of Rubiayannone A in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis after treatment with Rubiayannone A. It distinguishes between early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]

Materials:

-

6-well cell culture plates

-

Rubiayannone A

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Rubiayannone A for the desired time (e.g., 24 hours).

-

Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[13]

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways potentially affected by Rubiayannone A, such as PI3K/Akt and MAPK.[15][16][17][18]

Materials:

-

6-well or 10 cm cell culture plates

-

Rubiayannone A

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Rubiayannone A for the desired time (e.g., 6 hours). Wash with cold PBS and lyse the cells on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Mandatory Visualizations

Signaling Pathways

Many natural compounds, including anthraquinones, exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are frequently dysregulated in cancer and are common targets for therapeutic agents.[19][20][21][22][23][24][25][26][27][28]

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by Rubiayannone A.

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by Rubiayannone A.

Experimental Workflow

Caption: General workflow for in vitro evaluation of Rubiayannone A.

References

- 1. researchgate.net [researchgate.net]

- 2. Rubiayannone A|CAS 517918-25-1|DC Chemicals [dcchemicals.com]

- 3. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 8. iv.iiarjournals.org [iv.iiarjournals.org]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 14. kumc.edu [kumc.edu]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 18. CST | Cell Signaling Technology [cellsignal.com]

- 19. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 22. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]

- 23. mdpi.com [mdpi.com]

- 24. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 26. mdpi.com [mdpi.com]

- 27. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

Application Notes and Protocols for the Administration of Rubiayannone A in Animal Models of Disease

Disclaimer: As of the latest literature search, specific studies detailing the administration of Rubiayannone A in animal models of disease are not available. The following application notes and protocols are provided as a generalized framework for researchers and drug development professionals based on standard practices in preclinical in vivo studies. These templates should be adapted based on empirical data obtained from future research on Rubiayannone A.

Introduction

Rubiayannone A is a natural compound that has garnered interest for its potential therapeutic properties. To investigate its efficacy and mechanism of action in a preclinical setting, administration in relevant animal models of disease is a critical step. These application notes provide a comprehensive guide to designing and executing such studies, from experimental setup to data interpretation.

Data Presentation: Summarized Quantitative Data

Effective preclinical studies require meticulous data collection. The following table template outlines the key quantitative parameters that should be recorded when investigating the effects of Rubiayannone A in an animal model.

Table 1: Template for Summarizing Quantitative Data from In Vivo Studies of Rubiayannone A

| Parameter | Animal Model 1 (e.g., Arthritis) | Animal Model 2 (e.g., Oncology) |

| Animal Strain | ||

| Disease Induction | ||

| Route of Administration | ||

| Dosage (mg/kg) | ||

| Dosing Frequency | ||

| Treatment Duration | ||

| Primary Outcome | ||

| Secondary Outcome(s) | ||

| Biochemical Markers | ||

| Histopathological Score | ||

| Adverse Effects |

Experimental Protocols

The following are generalized protocols for the administration of Rubiayannone A in animal models. Specific details should be optimized based on the compound's characteristics and the chosen disease model.

Animal Model and Disease Induction

-

Animal Selection: Choose an appropriate animal model that recapitulates the key aspects of the human disease being studied. Common choices include mice and rats of specific strains.

-

Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

-

Disease Induction: Induce the disease using a validated method. For example, in a model of inflammatory arthritis, this could involve the injection of an adjuvant. In an oncology model, it may involve the implantation of tumor cells.

-

Baseline Measurements: Before administering Rubiayannone A, take baseline measurements of relevant parameters (e.g., paw volume, tumor size).

Drug Preparation and Administration

-

Formulation: Prepare a stable and biocompatible formulation of Rubiayannone A. This may involve dissolving the compound in a vehicle such as sterile saline, PBS with a solubilizing agent (e.g., DMSO, Tween 80), or an oil-based carrier. The final concentration of any solubilizing agents should be non-toxic to the animals.

-

Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection, intravenous injection) will depend on the pharmacokinetic properties of Rubiayannone A and the experimental design.

-

Dosing: Administer the appropriate dose of Rubiayannone A based on preliminary dose-ranging studies. Include a vehicle control group and potentially a positive control group (a known effective drug).

Outcome Measures and Data Analysis

-

Monitoring: Regularly monitor the animals for changes in clinical signs, body weight, and any adverse effects.

-

Primary and Secondary Endpoints: At predefined time points, measure the primary and secondary outcomes. This could include behavioral tests, imaging, or measurement of physical parameters.

-

Sample Collection: At the end of the study, collect blood and tissue samples for biochemical and histopathological analysis.

-

Statistical Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of the findings.

Visualization of Pathways and Workflows

The following diagrams illustrate a hypothetical signaling pathway that Rubiayannone A might modulate and a general experimental workflow for its in vivo evaluation.

Caption: Hypothetical mechanism of Rubiayannone A inhibiting the NF-κB signaling pathway.

Application Note & Protocol: In Vitro Evaluation of Rubiayannone A on Platelet Aggregation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platelets play a pivotal role in hemostasis and thrombosis. The study of platelet aggregation is crucial for understanding the mechanisms of these processes and for the development of novel antiplatelet therapies. In vitro platelet aggregation assays are fundamental tools for screening and characterizing compounds that may modulate platelet function. This document provides a detailed protocol for evaluating the potential inhibitory effects of a novel compound, exemplified by Rubiayannone A, on platelet aggregation using light transmission aggregometry (LTA). LTA is considered the gold standard for assessing platelet function.[1][2]

Data Presentation

The efficacy of a test compound like Rubiayannone A is typically quantified by its ability to inhibit platelet aggregation induced by various agonists. The data can be summarized in a table format for clear comparison of its inhibitory potential across different activation pathways.

Table 1: Hypothetical Inhibitory Effects of Rubiayannone A on Platelet Aggregation Induced by Various Agonists

| Agonist | Agonist Concentration | Rubiayannone A Concentration (µM) | Percent Inhibition (%) | IC50 (µM) |

| ADP | 5 µM | 10 | 25.3 ± 3.1 | 35.2 |

| 25 | 48.9 ± 4.5 | |||

| 50 | 75.6 ± 5.2 | |||

| Collagen | 2 µg/mL | 10 | 30.1 ± 2.8 | 28.9 |

| 25 | 55.4 ± 4.1 | |||

| 50 | 82.3 ± 6.0 | |||

| Thrombin | 0.1 U/mL | 10 | 15.2 ± 2.5 | > 50 |

| 25 | 35.8 ± 3.9 | |||

| 50 | 52.1 ± 4.8 | |||

| Arachidonic Acid | 0.5 mM | 10 | 60.7 ± 5.5 | 12.5 |

| 25 | 85.2 ± 6.3 | |||

| 50 | 95.1 ± 3.7 |

Data presented are for illustrative purposes only.

Experimental Protocols

This section details the methodology for assessing the effect of Rubiayannone A on platelet aggregation in vitro.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection: Draw whole blood from consenting healthy donors via venepuncture using a 21-gauge needle into vacutainers containing 3.2% sodium citrate as an anticoagulant.[2] To prevent premature platelet activation, ensure a clean venepuncture and avoid using a narrow bore needle.[1]

-